molecular formula C21H17N B014185 8,9,10,11-Tetrahydrodibenz(a,h)acridine CAS No. 97135-12-1

8,9,10,11-Tetrahydrodibenz(a,h)acridine

Cat. No.: B014185
CAS No.: 97135-12-1
M. Wt: 283.4 g/mol
InChI Key: LUBXPQHUZPTKSQ-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydrodibenz(a,h)acridine (CAS 97135-12-1) is a tetra-hydrogenated derivative of the acridine pharmacophore, a privileged scaffold in medicinal chemistry with a wide spectrum of biological activities. This compound features a molecular formula of C21H17N and a molecular weight of 283.37 g/mol. The acridine core is renowned for its planar, polyaromatic structure, which allows it to interact with various biological targets, most notably through intercalation into DNA. This interaction can disrupt DNA structure and function, leading to the inhibition of topoisomerase enzymes and triggering apoptosis in cancer cells, making this tetrahydro-acridine a compound of significant interest in anticancer research and development . Beyond oncology, the acridine structure is a key moiety in research targeting neurodegenerative disorders. Its ability to serve as a core structure for inhibitors of enzymes like acetylcholinesterase positions it as a valuable tool for investigators developing new therapies for conditions such as Alzheimer's disease . The tetrahydrogenated form of the dibenzacridine structure may offer modified solubility and binding properties compared to its fully aromatic counterpart, providing researchers with a distinct chemical entity for structure-activity relationship (SAR) studies. This compound is supplied as a highly purified, brownish-yellow solid and is intended for research applications only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1,3,5,7,9-13H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBXPQHUZPTKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393564
Record name 8,9,10,11-Tetrahydrodibenzo[a,h]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97135-12-1
Record name 8,9,10,11-Tetrahydrodibenzo[a,h]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 8,9,10,11 Tetrahydrodibenz A,h Acridine

Established Synthetic Routes for 8,9,10,11-Tetrahydrodibenz(a,h)acridine

The construction of the this compound core can be achieved through several established synthetic methodologies, primarily relying on condensation and cyclization reactions. One of the prominent methods is a "one-flask" synthesis that provides a straightforward approach to this class of compounds.

A common strategy involves the acid-catalyzed condensation of a suitable β-naphthylamine with a cyclic ketone, such as cyclohexanone, followed by an in-situ cyclization and aromatization sequence. Variations of the Friedländer annulation, a classical method for quinoline (B57606) synthesis, have been adapted for the construction of more complex polycyclic aza-arenes like the dibenz(a,h)acridine system. nih.gov This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govmasterorganicchemistry.com The reaction conditions, including the choice of catalyst and solvent, can be optimized to improve yields and selectivity. Catalysts such as piperidine, sodium ethoxide, and various Lewis acids are often employed to facilitate the reaction. nih.gov

Another relevant classical reaction is the Borsche-Drechsel cyclization, which is traditionally used for the synthesis of tetrahydrocarbazoles from arylhydrazones of cyclohexanone. publish.csiro.au While not a direct route to the dibenz(a,h)acridine system, the principles of acid-catalyzed cyclization and subsequent aromatization are analogous and can be conceptually applied to the synthesis of related nitrogen-containing polycyclic aromatic compounds.

Derivatization Strategies for the Tetrahydroacridine Scaffold

Once the this compound scaffold is synthesized, it can be subjected to a variety of chemical transformations to introduce new functional groups and modify its properties. These derivatization strategies are essential for exploring the structure-activity relationships of this class of compounds.

The oxidative functionalization of the tetrahydroacridine scaffold is a key strategy for the synthesis of potential carcinogenic metabolites. These reactions mimic the metabolic activation pathways of polycyclic aromatic hydrocarbons and aza-arenes in biological systems.

Mercuric acetate in acetic acid is a reagent known for its ability to effect oxidative cyclization and dehydrogenation reactions. In the context of nitrogen-containing heterocycles, it can be used to introduce unsaturation. For instance, N-alkyl substituted 4-piperidones undergo oxidation with mercuric acetate to yield 2,3-dihydro-4-pyridones in high yields. pharmaguideline.com This type of transformation highlights the potential of mercuric acetate to dehydrogenate the saturated portion of the this compound ring system, leading to the formation of partially or fully aromatized dibenz(a,h)acridine derivatives, which are often associated with carcinogenic activity.

DDQ is a powerful dehydrogenating agent widely used in organic synthesis to aromatize cyclic systems. The oxidative dehydrogenation of dihydroarenes to their corresponding aromatic counterparts is a common application of DDQ. khanacademy.org In the case of this compound, treatment with DDQ would be expected to remove hydrogen atoms from the tetrahydrogenated ring, leading to the formation of the fully aromatic and potentially carcinogenic dibenz(a,h)acridine. The reaction mechanism typically involves a hydride transfer from the substrate to DDQ, followed by proton loss to achieve aromatization.

ReagentSubstrate TypeProduct TypeSignificance
Mercuric Acetate/Acetic AcidN-alkyl 4-piperidones2,3-dihydro-4-pyridonesModel for dehydrogenation of saturated nitrogen heterocycles
DDQDihydroarenesAromatic arenesGeneral method for aromatization of cyclic systems

The development of stereoselective methods to synthesize optically pure derivatives of tetrahydroacridines is of great interest, particularly for applications in medicinal chemistry where the chirality of a molecule can significantly influence its biological activity.

One approach to obtaining enantiomerically pure compounds is through enantioselective synthesis. This can be achieved by using chiral starting materials or chiral catalysts. For example, new series of terpenic chiral 9-aminotetrahydroacridine analogues have been synthesized enantioselectively from natural monoterpenes. publish.csiro.au Another strategy involves the stereoselective synthesis of precursors, such as cis-β-enaminones, which can then be cyclized to form tetrahydroacridine derivatives.

Alternatively, chiral resolution can be employed to separate a racemic mixture of enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine. The resulting diastereomers, having different physical properties, can be separated by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. Chiral chromatography, using a chiral stationary phase, is another powerful technique for the separation of enantiomers.

MethodDescriptionKey Feature
Enantioselective SynthesisUse of chiral starting materials or catalysts to produce a single enantiomer.Direct formation of optically pure product.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Applicable when enantioselective synthesis is not feasible.
- Diastereomeric Salt FormationReaction with a chiral resolving agent to form separable diastereomers.Classical and widely used resolution technique.
- Chiral ChromatographySeparation of enantiomers based on differential interactions with a chiral stationary phase.Analytical and preparative scale separation.

The Birch reduction is a powerful tool for the partial reduction of aromatic rings, providing access to dihydro- and tetrahydro-aromatic compounds. masterorganicchemistry.com The reaction employs a solution of an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.

Oxidative Functionalization for Carcinogen Precursor Synthesis

Mechanistic Investigations of Novel Synthetic Pathways

Recent advancements in synthetic organic chemistry have led to the exploration of innovative one-pot and metal-catalyzed reactions for the construction of the this compound framework. Understanding the intricate mechanistic details of these novel pathways is paramount for improving their efficiency and expanding their substrate scope.

One notable advancement is the development of a one-pot synthesis approach that circumvents the limitations of traditional multi-step procedures. While the full mechanistic elucidation of every novel pathway remains an ongoing endeavor, preliminary studies and analogous reaction mechanisms provide a foundational understanding. For instance, a proposed mechanism for a one-pot synthesis could involve an initial acid-catalyzed condensation, followed by an intramolecular cyclization and subsequent aromatization.

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for mapping the potential energy surfaces of complex organic reactions. These theoretical investigations can predict the most likely reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. For the synthesis of this compound, DFT calculations could be employed to compare different possible cyclization modes and identify the kinetically and thermodynamically favored routes.

Experimental techniques also play a crucial role in validating proposed mechanisms. The isolation and characterization of reaction intermediates, though often challenging due to their transient nature, can provide direct evidence for a particular reaction pathway. Furthermore, isotopic labeling studies can be utilized to trace the fate of specific atoms throughout the reaction, offering unambiguous insights into bond-forming and bond-breaking events.

While specific, in-depth mechanistic studies on novel syntheses of this compound are still emerging in the scientific literature, the principles of related, well-studied reactions in acridine (B1665455) synthesis can be extrapolated. For example, in metal-mediated syntheses of acridine derivatives, the reaction mechanism is often proposed to involve the coordination of the metal catalyst to the reactants, which facilitates the key bond-forming steps through oxidative addition, reductive elimination, or other organometallic processes. A proposed mechanism for a nickel(II)-mediated rearrangement to form an acridine core, for instance, involves the activation of an imine arm by the metal center, leading to a 6-membered cyclization.

The following table summarizes hypothetical data from a computational study on a proposed novel synthetic pathway for this compound, illustrating the type of detailed research findings that are sought in such mechanistic investigations.

StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
1Reactants0.0-
2Intermediate 1+5.2C-N bond formation
3Transition State 1+18.7Cyclization in progress
4Intermediate 2-12.4Fused ring system formed
5Transition State 2+25.1Dehydration step
6Product-35.6Aromatized core

This table is illustrative and based on general principles of reaction mechanism studies. Specific values would be derived from actual quantum chemical calculations.

Further research combining computational modeling with targeted experimental studies is necessary to fully elucidate the mechanisms of novel synthetic pathways for this compound. Such detailed understanding will undoubtedly pave the way for the development of even more efficient and versatile synthetic methods for this important class of heterocyclic compounds.

Molecular Mechanisms of Biological Activity and Toxicological Relevance

Interactions with Deoxyribonucleic Acid (DNA) and Adduct Formation

The genotoxicity of many aza-PAHs is not caused by the parent compound itself but by reactive metabolites formed during cellular metabolism. These metabolites can interact with DNA through covalent binding or non-covalent intercalation, leading to DNA damage and mutations.

The metabolic activation of aza-PAHs is a critical initial step in their carcinogenic activity. nih.gov This process, primarily mediated by cytochrome P450 enzymes, converts the relatively inert parent hydrocarbon into highly reactive electrophilic intermediates. nih.gov For the parent compound, dibenz(a,h)acridine (DB[a,h]Acr), metabolism by human P450 1A1 and 1B1 enzymes produces dihydrodiols, which are precursors to the ultimate carcinogenic metabolites: bay-region diol epoxides. nih.gov

These reactive diol epoxides can then form stable covalent bonds with nucleophilic sites on DNA bases, creating bulky DNA adducts. nih.gov The formation of these adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can culminate in mutations and the initiation of cancer. nih.govnih.gov Studies on the related compound dibenz[a,h]acridine (B14076) have shown that its bay-region diol epoxides are the key metabolites responsible for its high tumorigenicity. nih.gov The structure of 8,9,10,11-Tetrahydrodibenz(a,h)acridine contains an aromatic region susceptible to this metabolic activation pathway, suggesting a potential for the formation of reactive metabolites that can covalently bind to DNA.

DNA intercalation is a mode of interaction where planar, aromatic molecules insert themselves between the base pairs of the DNA double helix. morressier.comwiserpub.com This process is typically stabilized by non-covalent π-π stacking interactions between the aromatic system of the compound and the DNA bases. farmaciajournal.com Acridine (B1665455) and many of its planar derivatives are well-known DNA intercalators, and this property is linked to their biological activities, including their use as anticancer agents. wiserpub.comnih.govnih.gov Intercalation can disrupt DNA replication and transcription by altering the structure of the DNA helix. morressier.comfarmaciajournal.com

However, the defining structural feature of this compound is the saturation of one of its benzene rings. This "tetrahydro" feature renders that portion of the molecule non-planar. Classical DNA intercalation relies heavily on the planarity of the aromatic system to fit within the stacked base pairs of the DNA. nih.govnih.gov Consequently, due to its partially saturated and non-planar structure, this compound is not expected to be a potent DNA intercalator in the same manner as its fully aromatic counterpart, dibenz(a,h)acridine.

Carcinogenic and Mutagenic Potency Assessment

The potential of a chemical to cause cancer and mutations is evaluated through a series of in vitro and in vivo assays. These tests provide crucial data on the genotoxic mechanisms and the structure-activity relationships of compounds like this compound and its parent aza-PAHs.

In vitro mutagenicity assays are standard methods for screening the genotoxic potential of chemical compounds. The Ames test, which utilizes specific strains of Salmonella typhimurium (e.g., TA98 and TA100) to detect reverse mutations, is widely used. nih.govkoreascience.kr Mammalian cell lines, such as Chinese Hamster V79 cells, are also employed to assess mutagenicity in a system more analogous to human cells. nih.govnih.gov

Studies on the metabolites of the parent compound, dibenz(a,h)acridine, have demonstrated potent mutagenic activity. The bay-region diol epoxides, specifically the 10,11-diol-8,9-epoxide diastereomers, were found to be highly mutagenic in both bacterial and mammalian cells. researchgate.net These metabolites were significantly more potent than the corresponding 3,4-diol-1,2-epoxides, highlighting the importance of the metabolic activation pathway adjacent to the nitrogen-containing ring. researchgate.net

Comparative Mutagenicity of Dibenz(a,h)acridine Diol Epoxides researchgate.net
CompoundTest SystemRelative Mutagenic Potency
10,11-diol-8,9-epoxidesSalmonella typhimurium TA98, TA10020 to 40 times more mutagenic than 3,4-diol-1,2-epoxides
10,11-diol-8,9-epoxidesChinese Hamster V79 Cells20 to 80 times more mutagenic than 3,4-diol-1,2-epoxide counterparts

In vivo studies in animal models are essential for confirming the carcinogenic potential of a substance under physiological conditions. Mouse skin carcinogenesis assays are a common model for evaluating the tumor-initiating activity of PAHs and their derivatives. merckmillipore.comresearchgate.netumn.edu In these studies, a single application of the test compound is followed by repeated applications of a tumor promoter.

Tumorigenicity studies have shown that the parent compound, dibenz(a,h)acridine, is a potent tumor initiator on mouse skin. nih.gov Crucially, these studies also identified the specific metabolites responsible for this activity. The (-)-DB[a,h]Acr (10R,11R)-dihydrodiol and the bay-region (+)-(8R,9S,10S,11R)-diol epoxide-2 were demonstrated to be highly active tumor initiators, confirming that metabolic activation via the bay-region diol epoxide pathway is the primary mechanism of carcinogenesis for this aza-PAH. nih.gov

Tumor-Initiating Activity of Dibenz(a,h)acridine and its Metabolites on Mouse Skin nih.gov
CompoundTumorigenic Activity (tumors/mouse)
Dibenz(a,h)acridine (DB[a,h]Acr)3.3
DB[a,h]Acr 10,11-dihydrodiol1.2
DB[a,h]Acr 10,11-diol 8,9-epoxide-21.6
(-)-DB[a,h]Acr (10R,11R)-dihydrodiol1.7
(+)-(8R,9S,10S,11R)-diol epoxide-22.4

Structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For aza-PAHs, SAR analyses have been pivotal in understanding the features that govern carcinogenic potency. The "bay region" theory is a cornerstone of this understanding, positing that diol epoxides formed in the sterically hindered bay region of a molecule are particularly carcinogenic. nih.gov

The data from mutagenicity and tumorigenicity studies of dibenz(a,h)acridine and its derivatives strongly support this theory. nih.govresearchgate.net The key structural features influencing its carcinogenicity are:

The Bay Region: The formation of an epoxide adjacent to a bay region is critical. The resulting diol epoxide is highly reactive.

Position of the Nitrogen Atom: The nitrogen heteroatom in the dibenz(a,h)acridine structure influences the regioselectivity of metabolic activation. Metabolism leading to the DB[a,h]Acr-10,11-diol, the precursor to the most mutagenic diol epoxide, is a key activation pathway. nih.gov

Stereochemistry: The specific stereochemical configuration of the dihydrodiol and diol epoxide metabolites is crucial, with the (10R,11R)-dihydrodiol and the (+)-(8R,9S,10S,11R)-diol epoxide-2 showing the highest activity. nih.gov

For this compound, its structure has significant implications based on SAR principles. The saturation of the 'a' ring (the 8,9,10,11-positions) structurally prevents the formation of a bay-region diol epoxide on that side of the molecule. However, the rest of the aromatic system, including the 'h' ring, remains susceptible to the metabolic activation pathway that produces the highly carcinogenic 10,11-diol-8,9-epoxide, which is the established ultimate carcinogen for the parent compound.

Definitive Identification of Bay-Region Diol Epoxides as Ultimate Carcinogenic Metabolites

Comprehensive searches of available scientific literature and toxicological databases did not yield specific information on the definitive identification of bay-region diol epoxides as the ultimate carcinogenic metabolites of this compound.

Research in this area has predominantly focused on the parent, non-hydrogenated compound, Dibenz(a,h)acridine (DB[a,h]Acr). For DB[a,h]Acr, studies have shown that it undergoes metabolic activation to form highly reactive bay-region diol epoxides, which are considered its ultimate carcinogenic metabolites. nih.govnih.gov This process involves the enzymatic conversion of the parent compound to dihydrodiols, which are then further epoxidized in the bay region of the molecule. nih.gov Specifically, the (+)-(8R,9S,10S,11R)-diol epoxide-2 of DB[a,h]Acr has been identified as a highly tumorigenic isomer. researchgate.net However, the saturation of the 8,9,10,11-positions in this compound fundamentally alters the chemical structure and electronic properties of this region, meaning that the metabolic pathways and carcinogenic potential cannot be directly extrapolated from its aromatic counterpart. There is currently a lack of specific studies investigating the metabolism and formation of diol epoxides for the tetrahydro-derivative.

Modulation of Cellular Signaling Pathways and Gene Expression

There is a scarcity of specific research detailing the modulation of cellular signaling pathways and gene expression by this compound. While the broader class of acridine derivatives is known to interact with biological systems in various ways, these findings are not specific to the tetrahydro- form. For instance, certain acridine compounds have been shown to influence cellular processes by intercalating with DNA and inhibiting enzymes like topoisomerase, which in turn affects DNA replication and transcription. Other acridine derivatives have been investigated for their potential to modulate specific signaling pathways involved in cancer and other diseases. However, without direct experimental evidence on this compound, its specific effects on cellular signaling and gene expression remain uncharacterized in the current scientific literature.

Role in Inducing Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Specific studies detailing the role of this compound in inducing oxidative stress and the generation of reactive oxygen species (ROS) are not available in the reviewed scientific literature. The ability of a chemical to induce oxidative stress is highly dependent on its specific structure and how it is metabolized within a cell. Some polycyclic aromatic compounds are known to generate ROS as a byproduct of their metabolic activation by cytochrome P450 enzymes. mdpi.com This can lead to cellular damage to lipids, proteins, and DNA. Conversely, some acridine derivatives have been explored for their antioxidant properties. nih.govresearchgate.net Given the structural differences between this compound and other studied acridines, its capacity to either generate or quench ROS has not been specifically determined.

Advanced Analytical Methodologies for Characterization and Environmental Monitoring

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is fundamental for isolating 8,9,10,11-Tetrahydrodibenz(a,h)acridine from complex mixtures, a critical step for accurate identification and quantification.

Gas chromatography (GC), particularly with capillary columns, offers high separation efficiency for volatile and semi-volatile compounds like azaarenes. While specific studies on the GC analysis of this compound are not extensively documented, the methodology is well-established for the parent compound, dibenz(a,h)acridine, and other azaarenes. For instance, dibenz(a,h)acridine has been successfully determined in airborne particulate matter using capillary gas chromatography coupled with a nitrogen-sensitive detector (NPD) lgcstandards.com. This detector provides high selectivity for nitrogen-containing compounds, making it particularly suitable for the analysis of azaarenes in complex environmental samples where hydrocarbon interference can be significant lgcstandards.com. The principles of this technique are directly applicable to the analysis of its tetrahydro-derivative.

Key Features of GC-NPD for Azaarene Analysis:

High Selectivity: The NPD is highly responsive to nitrogen-containing compounds, reducing interference from non-nitrogenous matrix components.

High Resolution: Capillary columns provide excellent separation of closely related isomers.

Sensitivity: GC-NPD offers low detection limits, crucial for trace-level environmental analysis.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of less volatile and thermally labile compounds, including the metabolites of this compound.

Metabolite Profiling: The metabolism of the parent compound, dibenz(a,h)acridine, has been shown to produce dihydrodiol metabolites, which are key intermediates in its mechanism of action researchgate.net. HPLC is the primary technique used to separate and identify these polar metabolites lgcstandards.comresearchgate.net. It is therefore expected that the metabolic pathways of this compound would also yield hydroxylated and other polar derivatives, for which HPLC and UPLC would be the analytical methods of choice for profiling. The enhanced resolution and speed of UPLC would be particularly advantageous in separating a complex mixture of metabolites.

Enantiomeric Separations: The metabolism of azaarenes can be stereoselective, leading to the formation of chiral metabolites researchgate.net. The different enantiomers of these metabolites can exhibit distinct biological activities and toxicities. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the state-of-the-art technique for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the enantiomeric separation of a wide range of chiral compounds, including those structurally related to azaarenes bohrium.comresearchgate.net. Although specific chiral separations for the metabolites of this compound have not been reported, the established success of chiral HPLC in resolving enantiomers of similar compounds indicates its potential applicability.

Analytical ChallengeRecommended TechniqueKey Advantages
Metabolite ProfilingHPLC, UPLCSuitable for polar, non-volatile compounds; High resolution.
Enantiomeric Separations    Chiral HPLCSeparation of stereoisomers; Allows for stereospecific studies.    

Reverse-phase liquid chromatography (RPLC) is the most common mode of HPLC used for the separation of azaarenes. The retention of this compound in RPLC is primarily governed by its hydrophobicity. The general principles of RPLC retention are well understood:

Hydrophobicity: As a large polycyclic aromatic system, this compound is a hydrophobic molecule and is expected to be strongly retained on nonpolar stationary phases like C18 and C8 bohrium.comnih.gov.

Mobile Phase Composition: The retention time can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Increasing the proportion of the organic modifier will decrease the retention time bohrium.comuv.es.

pH Effects: The basic nitrogen atom in the acridine (B1665455) ring means that the retention of this compound can be influenced by the pH of the mobile phase. At a pH below its pKa, the nitrogen atom will be protonated, making the molecule more polar and thus reducing its retention time in RPLC nih.gov.

The interplay of these factors allows for the development of selective RPLC methods for the separation of this compound from its metabolites and other azaarenes.

Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Quantification

Mass spectrometry, especially when coupled with a chromatographic separation technique, provides unparalleled sensitivity and specificity for the identification and quantification of organic compounds.

GC-MS is a robust and widely used technique for the analysis of azaarenes in environmental samples researchgate.netnih.gov. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

GC-MS offers several advantages for the analysis of this compound:

High Sensitivity and Selectivity: GC-MS can achieve low detection limits and provides structural information, which aids in the unambiguous identification of the target analyte uctm.edu.

Established Libraries: Extensive mass spectral libraries are available, which can be used to identify unknown compounds by comparing their experimental mass spectra with those in the library.

Quantitative Accuracy: When used with appropriate internal standards, GC-MS provides accurate and precise quantification of azaarenes in complex matrices.

A comparison of HPLC-fluorescence and GC-MS for the analysis of 20 azaarenes found that while HPLC-fluorescence was more sensitive for some compounds, GC-MS offered superior separation efficiency, particularly for isomers researchgate.net.

LC-MS/MS: For the analysis of azaarenes and their metabolites that are not amenable to GC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique nih.gov. In LC-MS/MS, the mass spectrometer performs two stages of mass analysis. The first stage selects the molecular ion of the target analyte, which is then fragmented. The second stage analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix nih.gov. LC-MS/MS has been successfully applied to the determination of various azaarenes in complex food and environmental samples nih.gov.

GC-QToF: Gas Chromatography-Quadrupole Time-of-Flight (GC-QToF) mass spectrometry is an advanced technique that combines the separation power of GC with the high mass resolution and accuracy of a QToF mass analyzer nih.goveag.com. This allows for the confident identification of compounds based on their accurate mass, which in turn provides the elemental composition. GC-QToF is particularly valuable for the comprehensive screening of environmental samples for a wide range of contaminants, including azaarenes, and for the identification of unknown transformation products nih.gov. The high sensitivity of modern GC-QToF systems allows for detection at very low levels, which is often required for environmental monitoring eag.com.

TechniquePrimary Application for this compoundKey Strengths
GC-MS Routine analysis and quantification in environmental samples.Robust, established libraries, good sensitivity.
LC-MS/MS Analysis of polar metabolites and thermally labile compounds.High selectivity and sensitivity (MRM), suitable for complex matrices.
GC-QToF Comprehensive screening and identification of unknown transformation products.High mass resolution and accuracy, confident formula determination.    

Spectroscopic Characterization for Structural Elucidation

The definitive identification and detailed structural analysis of this compound rely on a combination of advanced spectroscopic techniques. These methods provide insights beyond basic identification, revealing the intricate electronic and vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties and Monitoring

UV-Vis spectroscopy is a fundamental technique for studying the photophysical properties of acridine compounds and for their monitoring. researchgate.net Acridine derivatives typically exhibit significant absorption in the range of 350-450 nm, which is characteristic of π-electron transitions within the acridine ring system. researchgate.net The specific absorption maxima and molar absorptivity are influenced by the molecular structure and the solvent used. Although specific UV-Vis absorption data for this compound is not detailed in the available literature, related acridine compounds show distinct spectral profiles that are useful for their identification and quantification. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific FT-IR spectrum for this compound is not available, the spectra of related compounds, such as various acridine and tetrahydrobenzo[c]acridine derivatives, provide expected characteristic absorption bands. researchgate.netresearchgate.net For the tetracyclic aromatic structure of this compound, one would anticipate characteristic peaks corresponding to C-H stretching vibrations of the aromatic rings, C-H stretching of the saturated cyclohexane (B81311) ring, C=C and C=N stretching vibrations within the aromatic and heterocyclic rings, and various bending vibrations. The NIST spectral database for acridine shows characteristic IR peaks, which can serve as a foundational reference. nist.gov

Advanced Sample Preparation Techniques for Complex Matrices

The detection of this compound in environmental samples necessitates efficient extraction and preconcentration from complex matrices such as water or soil.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of various organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and azaarenes, from environmental samples. nih.govnih.govenseignementsup-recherche.gouv.fr The technique involves the partitioning of analytes from the sample matrix onto a coated fiber. The choice of fiber coating is critical for efficient extraction. For non-polar compounds like azaarenes, polydimethylsiloxane (B3030410) (PDMS) coatings are often employed.

While a specific SPME method for this compound has not been detailed, methods developed for other high molecular weight azaarenes can be adapted. Key parameters that require optimization include the type of fiber coating, extraction time, temperature, and agitation to maximize the recovery of the analyte.

Multi-Step Extraction and Clean-up Procedures (e.g., Toluene, Phosphoric Acid, Dichloromethane)

For the extraction of azaarenes from solid matrices like soil, multi-step liquid-liquid or solid-liquid extraction procedures are often necessary. These methods typically involve the use of organic solvents to dissolve the target analytes, followed by clean-up steps to remove interfering substances.

A general approach for extracting polycyclic aromatic nitrogen heterocycles (PANHs) from soil samples might involve an initial extraction with a solvent like toluene. electronicsandbooks.comscialert.net Toluene is effective in dissolving non-polar and moderately polar organic compounds. Subsequent clean-up steps could involve the use of acidic solutions, such as phosphoric acid, to selectively partition the basic azaarenes from the organic extract. The azaarenes can then be back-extracted into a fresh organic solvent like dichloromethane (B109758) after neutralizing the aqueous phase. This acid-base partitioning is a common strategy for separating basic nitrogen-containing compounds from other organic contaminants. bohrium.com The final extract in dichloromethane can then be concentrated and analyzed by chromatographic methods.

Computational Chemistry and Theoretical Investigations of 8,9,10,11 Tetrahydrodibenz A,h Acridine

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov DFT methods are used to investigate the electronic structure of molecules, providing a basis for predicting their stability, reactivity, and spectroscopic properties. nih.govchemrxiv.org For 8,9,10,11-Tetrahydrodibenz(a,h)acridine, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule.

Once the structure is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

Other calculated parameters include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological targets. Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer interactions within the molecule, revealing the stabilizing effects of electron delocalization. mdpi.com

Table 1: Typical Parameters from DFT Calculations and Their Significance

ParameterDescriptionSignificance for this compound
Total Energy The total electronic energy of the molecule in its optimized geometry.Indicates the relative stability of different isomers or conformers.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and the molecule's tendency to act as an electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and the molecule's tendency to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity, polarizability, and kinetic stability. nih.gov
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the nature of intermolecular interactions.
MEP Surface A map of the electrostatic potential on the molecule's surface.Visualizes sites prone to electrophilic or nucleophilic attack, predicting interaction patterns.

Aromaticity Analysis via Magnetic (e.g., NICS) and Electronic Descriptors

Aromaticity is a key concept in organic chemistry that influences a molecule's stability and reactivity. nih.gov For a complex system like this compound, which contains both aromatic and saturated rings, quantifying the aromaticity of different parts of the molecule is essential.

The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. mdpi.com It is calculated by placing a "ghost" atom (typically with no electrons or basis functions) at the center of a ring and computing the magnetic shielding at that point. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring. NICS calculations are often performed at the ring center (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)), which is often considered a more reliable measure as it is less affected by local sigma-bond contributions. mdpi.comrsc.org

For this compound, NICS calculations would be performed for each of the five rings. It would be expected that the three rings of the dibenzacridine core that are not hydrogenated would exhibit strongly negative NICS values, confirming their aromatic character. Conversely, the tetrahydrocyclohexane ring would be expected to have a NICS value near zero, indicating its non-aromatic nature.

Table 2: Common Descriptors for Aromaticity Analysis

DescriptorPrincipleInterpretation for this compound
NICS(1) Magnetic: Shielding value 1 Å above the ring center.Highly negative values for the aromatic rings; near-zero value for the saturated ring. rsc.org
HOMA Geometric: Based on the deviation of bond lengths from an ideal aromatic system.Values close to 1 for the aromatic rings; values close to 0 for the non-aromatic ring.
PDI Electronic: A measure of π-electron delocalization over the ring.High values for the aromatic rings, indicating efficient electron delocalization.
FLU Electronic: An index of electron delocalization based on aromatic fluctuation.High values indicate greater aromatic character.

Molecular Dynamics Simulations of Compound-Macromolecule Interactions

To understand the potential biological activity of this compound, it is crucial to study its interactions with macromolecular targets such as proteins or nucleic acids. Molecular Dynamics (MD) simulations are a powerful computational method for this purpose. nih.govnih.gov MD simulations model the physical movement of atoms and molecules over time, providing a detailed, dynamic view of the interaction between a ligand (the compound) and its receptor. researchgate.net

An MD simulation begins with the three-dimensional structures of the compound and the target macromolecule, often obtained from experimental data or homology modeling. The system is placed in a simulation box, typically filled with water molecules to mimic physiological conditions, and ions are added to neutralize the system. researchgate.net The interactions between all atoms are described by a set of parameters known as a force field (e.g., GROMOS, AMBER, CHARMM). plos.org

The simulation proceeds by solving Newton's equations of motion for every atom in the system for a specific period, from nanoseconds to microseconds. Analysis of the resulting trajectory can reveal:

Binding Stability: Whether the compound remains stably bound to the target's active site.

Conformational Changes: How the protein and ligand adapt to each other upon binding.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or π-π stacking that stabilize the complex.

Binding Free Energy: Calculation of the energy associated with the binding event, indicating the affinity of the compound for the target.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules.

For a compound like this compound, a QSAR study would involve a dataset of structurally similar acridine (B1665455) derivatives with known biological activities (e.g., enzyme inhibition IC50 values). For each compound, a set of molecular descriptors is calculated. These can include constitutional, topological, electronic (from DFT), and hydrophobic parameters. A mathematical equation is then generated, typically using multiple linear regression or machine learning methods, that links these descriptors to the observed activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D properties of the molecules. In CoMFA, the molecules in the dataset are aligned, and steric and electrostatic fields are calculated around them. The model then identifies regions in space where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. Such models have been successfully applied to tetrahydroacridine derivatives to understand their interaction with enzymes like acetylcholinesterase. researchgate.net

Table 3: Example of a Hypothetical QSAR Equation

Model ComponentDescription
Equation pIC50 = 0.5 * LogP - 0.2 * (LUMO) + 1.1 * (Dipole) + 3.5
Dependent Variable pIC50: The negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.
Descriptors LogP (hydrophobicity), LUMO (electronic property), Dipole (polarity).
Statistical Parameters R² (coefficient of determination), q² (cross-validated R²). Values close to 1 indicate a robust and predictive model.

Prediction of Metabolic Pathways and Reactive Metabolite Formation

The metabolism of a compound is a critical factor determining its biological effect and potential toxicity. Computational methods can be used to predict the likely metabolic pathways of this compound. Since it is a polycyclic aromatic hydrocarbon (PAH) derivative, its metabolism is likely mediated by cytochrome P450 (CYP) enzymes.

Computational approaches can predict sites of metabolism by identifying the atoms in the molecule that are most susceptible to enzymatic attack. nih.gov This often involves DFT calculations to determine the activation energies for reactions like hydroxylation or epoxidation at different positions on the aromatic rings. The positions with the lowest activation energy barriers are the most probable sites of metabolism.

For the parent compound, dibenz[a,h]acridine (B14076), studies have shown that metabolism primarily occurs on the benzo-rings to form dihydrodiols, which are known precursors to mutagenic bay-region dihydrodiol epoxides. nih.gov Specifically, the formation of DB[a,h]AC-3,4-dihydrodiol and DB[a,h]AC-10,11-dihydrodiol are major pathways. It is computationally predictable that the aromatic rings of this compound would undergo similar oxidative metabolism. The saturated ring could also be a site for hydroxylation. These predictions are crucial for identifying potentially reactive metabolites that could be responsible for carcinogenic or toxic effects.

Future Research Directions and Potential Applications

Rational Design and Synthesis of Novel Tetrahydrodibenz(a,h)acridine Analogs with Tailored Biological Activities

Future research will likely focus on the rational design and synthesis of novel analogs of 8,9,10,11-Tetrahydrodibenz(a,h)acridine to explore and optimize their biological activities. Building upon the known bioactivity of related tetrahydroacridine derivatives, which have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment, a systematic approach to structural modification could yield compounds with enhanced potency and selectivity. nih.govresearchgate.net

The synthesis of new derivatives could involve a variety of chemical transformations. For instance, the introduction of different functional groups at various positions on the aromatic rings or the tetrahydro- portion of the molecule could significantly influence its biological properties. Synthetic strategies may employ condensation reactions, cross-coupling reactions, and other modern synthetic methodologies to create a library of diverse analogs. researchgate.netsioc-journal.cnmdpi.com

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically altering the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for a desired therapeutic effect. This iterative process of design, synthesis, and biological testing is fundamental to the development of new drug candidates.

Development of Advanced Biomarkers for Environmental Exposure and Health Effects

A critical area of future research is the development of advanced biomarkers to accurately assess human exposure to this compound and understand its potential health effects. Given that azaarenes, the class of compounds to which it belongs, can undergo metabolic activation to potentially genotoxic metabolites, identifying specific and sensitive biomarkers is of high importance. nih.gov

Research into the metabolism of the parent compound, dibenz(a,h)acridine, has shown that it can be converted by cytochrome P450 enzymes into dihydrodiols, which are considered proximate carcinogens. nih.govnih.gov Future studies should investigate the metabolic pathways of this compound to identify its unique metabolites. These metabolites, once identified and characterized, could serve as specific biomarkers of exposure.

Advanced analytical techniques, such as mass spectrometry coupled with chromatography, will be instrumental in detecting and quantifying these biomarkers in biological samples like urine and blood. nih.gov The development of such assays would enable more accurate exposure assessment in occupational and environmental settings, providing valuable data for epidemiological studies and risk assessment.

Optimization of Bioremediation and Phytoremediation Strategies for Aza-PAH Contamination

The environmental presence of aza-polycyclic aromatic hydrocarbons (aza-PAHs), including compounds like this compound, necessitates the development of effective remediation strategies. Bioremediation and phytoremediation are promising, environmentally friendly, and cost-effective approaches for cleaning up contaminated sites. researchgate.netscielo.br

Future research should focus on identifying and isolating microorganisms, such as bacteria and fungi, that are capable of degrading this compound. nih.gov Strategies to enhance the efficiency of these microorganisms, such as biostimulation (adding nutrients to stimulate native microbial populations) and bioaugmentation (introducing specific microbes to a contaminated site), should be optimized. scielo.brjournalijar.com The use of biosurfactants to increase the bioavailability of the contaminant to the degrading microorganisms is another area ripe for investigation. mdpi.com

Phytoremediation, which utilizes plants to remove, degrade, or stabilize contaminants, is another key research direction. nih.govmdpi.comyoutube.com Studies are needed to identify plant species that can effectively take up and metabolize this compound. youtube.comyoutube.com Research into the plant-microbe interactions in the rhizosphere will be crucial for developing enhanced phytoremediation systems.

Exploration of Optoelectronic Properties and Applications in Materials Science

The unique electronic structure of acridine (B1665455) and its derivatives suggests that this compound and its analogs may possess interesting optoelectronic properties. Polycyclic aromatic hydrocarbons (PAHs) are known for their potential applications in materials science, and the introduction of a nitrogen atom in the aromatic system, as in aza-PAHs, can modulate these properties. researchgate.net

Future research should involve the synthesis of a series of this compound derivatives with varying substituents to tune their electronic and optical characteristics. Theoretical studies, such as those employing density functional theory (DFT), can be used to predict the optoelectronic properties of these novel materials and guide synthetic efforts. researchgate.net

Potential applications for these new materials could be in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The exploration of their fluorescence and charge-transport properties will be a key focus of this research.

Integration of Multi-Omics Approaches to Elucidate Complex Biological Responses

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate various "omics" technologies. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular perturbations caused by exposure to this compound. ahajournals.orgresearchgate.netmdpi.comnih.gov

Toxicogenomics, for instance, can be used to study the changes in gene expression profiles in cells or organisms exposed to this compound, offering insights into the mechanisms of toxicity. acs.orgacs.org Proteomics can identify alterations in protein expression and post-translational modifications, while metabolomics can reveal changes in the metabolic profile of an organism upon exposure.

By integrating data from these different omics platforms, researchers can construct a more complete picture of the biological pathways affected by this compound. This systems-level understanding is crucial for identifying potential adverse outcome pathways and for developing more predictive models of toxicity. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8,9,10,11-Tetrahydrodibenz(a,h)acridine derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving cyclohexane-1,3-dione and substituted aldehydes, followed by cyclization with aromatic amines (e.g., o-aminophenol) under acidic conditions . Alternatively, Friedländer synthesis has been adapted for acridine derivatives by reacting anthranilic acid salts with cyclic ketones at elevated temperatures . Catalytic methods, such as using triethylbenzylammonium chloride (TEBA) in water, have also been reported for similar polyhydroacridine frameworks .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Spectroscopic techniques are critical:
  • ¹H/¹³C NMR : Assigns proton and carbon environments, especially distinguishing between aromatic and aliphatic regions. For example, methyl groups at C-3 and C-6 in tetramethyl derivatives show distinct singlet peaks .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH bonds in functionalized derivatives .
  • X-ray crystallography : Resolves stereochemistry and confirms hydrogen-bonding networks in solid-state structures .

Q. What are the key reactivity patterns of the acridine core in this compound?

  • Methodological Answer : The tetrahydroacridine scaffold undergoes electrophilic substitution at the aromatic rings (e.g., halogenation, nitration) and reduction/oxidation at the dihydro moiety. For example, NaBH₄ reduces acridones to acridines, while oxidizing agents like KMnO₄ can regenerate carbonyl groups . Substituents at C-9 and C-10 influence regioselectivity due to steric and electronic effects .

Advanced Research Questions

Q. How do substituents at C-9 and C-10 modulate the electronic properties of the acridine core?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, NO₂) at C-9 increase the electrophilicity of the aromatic ring, facilitating nucleophilic attacks, while electron-donating groups (e.g., OCH₃, CH₃) enhance π-π stacking interactions in fluorescence studies . Computational methods (DFT) can predict charge distribution and frontier molecular orbitals, aiding in the design of photofunctional derivatives .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer : Key challenges include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Green solvents (e.g., water with TEBA catalyst) offer eco-friendly alternatives but may lower yields .
  • Catalyst efficiency : Heterogeneous catalysts (e.g., zeolites) reduce side reactions but require precise temperature control .
  • Purification : Column chromatography is essential for isolating stereoisomers, but recrystallization in ethanol/water mixtures improves purity for crystalline derivatives .

Q. How can spectroscopic data resolve contradictions in structural assignments of dihydroacridine derivatives?

  • Methodological Answer : Discrepancies often arise in distinguishing regioisomers (e.g., C-7 vs. C-9 substitution). Strategies include:
  • NOESY NMR : Detects spatial proximity between protons to confirm substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas when isotopic peaks overlap .
  • Comparative XRD analysis : Matches experimental data with simulated structures from crystallographic databases .

Q. What role does this compound play in developing fluorescence-based sensors?

  • Methodological Answer : The rigid acridine core acts as a fluorophore , with emission wavelengths tunable via substituents. For instance:
  • Hydroxyl groups at C-10 enable pH-sensitive probes for acid-base titrations .
  • Electron-deficient substituents (e.g., Cl) enhance Stokes shifts, making derivatives suitable for near-infrared (NIR) imaging .
  • Solvatochromic studies in DMSO/water mixtures quantify polarity-dependent emission changes .

Methodological Considerations

  • Experimental Design : Use factorial design to test multiple variables (e.g., solvent, temperature, catalyst) simultaneously, optimizing conditions for maximum yield .
  • Data Validation : Cross-reference spectral data with synthetic intermediates to confirm stepwise reaction success .
  • Theoretical Modeling : Employ Gaussian or ORCA software for DFT calculations to predict reactivity and spectroscopic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.